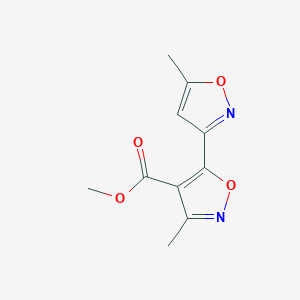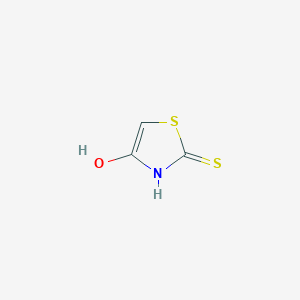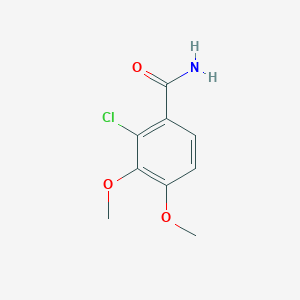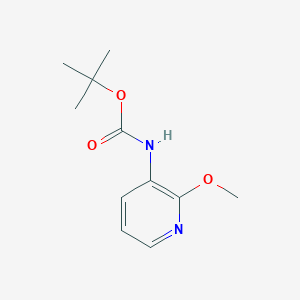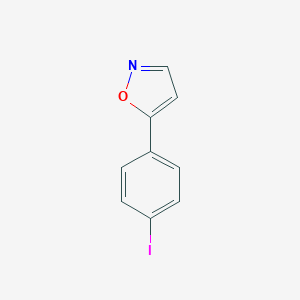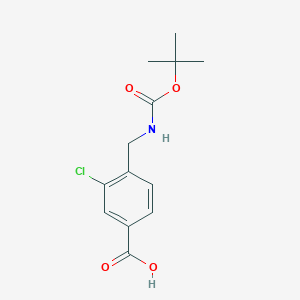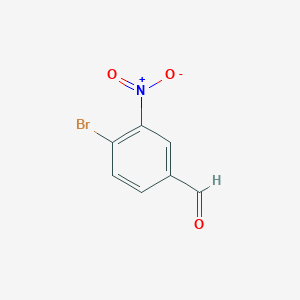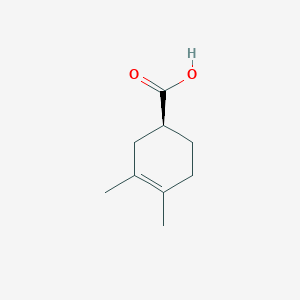
(1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid, also known as DMCHC, is a cyclic amino acid that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a number of interesting biological properties, including anti-inflammatory, analgesic, and antitumor activities.
Mechanism Of Action
The mechanism of action of (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and tumor growth. (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to contribute to inflammation and pain. (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of COX-2 activity, the suppression of NF-κB activation, and the modulation of the immune response. (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has also been found to possess antioxidant activity, which may contribute to its anti-inflammatory and antitumor effects.
Advantages And Limitations For Lab Experiments
One advantage of (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid is its ability to inhibit COX-2 activity with high selectivity, which may reduce the risk of side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs). However, (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has also been found to have relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are a number of potential future directions for research on (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid, including the development of new drug formulations and the investigation of its potential applications in the treatment of various diseases. One area of research could focus on the development of (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid-based therapies for the treatment of cancer, given its demonstrated antitumor activity. Another area of research could explore the potential use of (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, given its antioxidant and anti-inflammatory properties.
Synthesis Methods
(1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid can be synthesized using a variety of methods, including the reaction of cyclohexanone with methylamine and formaldehyde, or the reaction of cyclohexanone with nitrosomethylurea and hydrochloric acid. The use of chiral catalysts has also been shown to be effective in the synthesis of (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid with high enantioselectivity.
Scientific Research Applications
(1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has been the subject of numerous scientific studies due to its potential applications in the development of new drugs and therapies. One area of research has focused on the anti-inflammatory and analgesic properties of (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid, which have been shown to be effective in the treatment of various inflammatory conditions, including arthritis and asthma. (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has also been found to possess antitumor activity, making it a potential candidate for the development of new cancer therapies.
properties
CAS RN |
159910-03-9 |
|---|---|
Product Name |
(1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid |
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(1S)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6-3-4-8(9(10)11)5-7(6)2/h8H,3-5H2,1-2H3,(H,10,11)/t8-/m0/s1 |
InChI Key |
RKHBXKQTJHREJG-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C[C@H](CC1)C(=O)O)C |
SMILES |
CC1=C(CC(CC1)C(=O)O)C |
Canonical SMILES |
CC1=C(CC(CC1)C(=O)O)C |
synonyms |
3-Cyclohexene-1-carboxylicacid,3,4-dimethyl-,(1S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



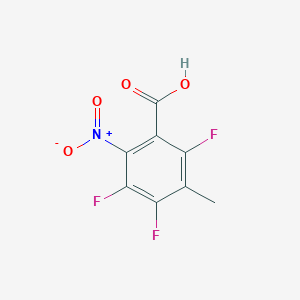
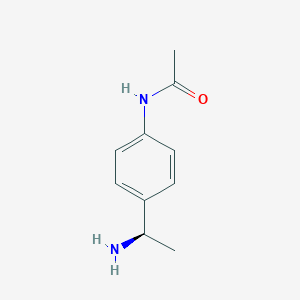


![2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide](/img/structure/B60777.png)

